Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Description
“Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It likely contains a benzothiazole core, which is a heterocyclic compound that is part of many pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Novel Synthesis and Biological Activity
Research has explored the synthesis of derivatives related to the specified compound, with an emphasis on their antimicrobial activities. For instance, Badne et al. (2011) discussed the synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and their evaluation for antimicrobial properties Badne, Swamy, Bhosale, & Kuberkar, 2011. Such research indicates a methodical approach to harnessing the chemical structure's potential in medicinal chemistry.
Heterocyclic Compound Synthesis
The formation of heterocyclic compounds utilizing benzothiazol derivatives has been a subject of study. Savitskii et al. (2008) synthesized novel heterocyclic compounds by reacting 1-(Benzothiazol-2-yl)-4-phenylthiosemicarbazide with various reagents, leading to products with potential for further biological activity exploration Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008.
Metal Ion Interaction Studies
The interaction of metal ions with benzothiazole derivatives has been investigated, as seen in the work by Erre, Micera, and Cariati (1987), who studied the synthesis, spectral properties, and thermal decomposition of copper(II) complexes with methoxy- and dimethoxy-benzoates Erre, Micera, & Cariati, 1987. This research could inform the development of materials or processes in chemistry and related fields.
Anticancer Activity Evaluation
The evaluation of anticancer activities of benzothiazole derivatives has also been a significant area of study. Havrylyuk et al. (2010) screened several novel 4-thiazolidinones with a benzothiazole moiety for antitumor activity, identifying compounds with promising efficacy against various cancer cell lines Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010.
Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-25-13-5-6-16-17(10-13)29-20(22(16)11-18(23)28-4)21-19(24)12-7-14(26-2)9-15(8-12)27-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGMRPCXHDOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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